SIKs-IN-1

Description

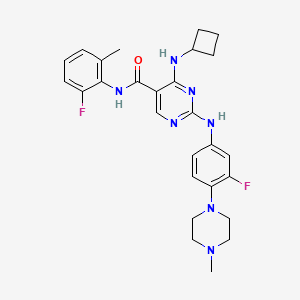

Structure

3D Structure

Properties

Molecular Formula |

C27H31F2N7O |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34) |

InChI Key |

FWUHPICZVGESMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SIKs-IN-1 in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of SIKs-IN-1, a representative inhibitor of Salt-Inducible Kinases (SIKs), within macrophages. It explores the intricate signaling pathways modulated by SIK inhibition and the consequent functional outcomes, particularly the polarization of macrophages towards an anti-inflammatory phenotype. This document synthesizes key findings from pivotal research to provide a comprehensive resource for professionals in immunology and drug development.

Core Mechanism of Action: Shifting the Balance from Pro-inflammatory to Anti-inflammatory Responses

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that play a crucial role in regulating the inflammatory response in macrophages.[1][2] In their active state, SIKs act as a brake on the production of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10), while promoting the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[3][4]

The core mechanism of this compound and other SIK inhibitors, such as HG-9-91-01 and ARN-3236, lies in their ability to abrogate this SIK-mediated suppression of anti-inflammatory pathways.[5] By inhibiting SIK activity, these small molecules initiate a signaling cascade that culminates in a profound shift in the macrophage phenotype. This shift is characterized by a significant increase in IL-10 production and a concurrent decrease in the secretion of major pro-inflammatory cytokines.[5][6] This orchestrated change in the cytokine profile effectively reprograms macrophages towards a regulatory, anti-inflammatory state, which is pivotal for the resolution of inflammation.[5][7]

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound in macrophages are primarily mediated through the modulation of key transcription factors and their co-activators. The central signaling axes affected are the SIK-CRTC3-CREB pathway and the SIK-HDAC-NF-κB pathway.

1. The SIK-CRTC3-CREB Axis and IL-10 Production:

Under basal or pro-inflammatory conditions, active SIKs phosphorylate the CREB-regulated transcription coactivator 3 (CRTC3).[8] This phosphorylation event leads to the sequestration of CRTC3 in the cytoplasm, preventing it from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).[8][9] CREB is a critical regulator of IL-10 gene transcription.[10]

Inhibition of SIKs by this compound prevents the phosphorylation of CRTC3.[8] Consequently, dephosphorylated CRTC3 is free to enter the nucleus, where it binds to CREB on the IL-10 promoter, leading to a robust increase in IL-10 transcription and secretion.[3][8]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype [ouci.dntb.gov.ua]

- 8. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of SIKs-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of SIKs-IN-1, a potent inhibitor of the Salt-Inducible Kinase (SIK) family. SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are key serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1] They are crucial regulators of various physiological processes, including metabolism, inflammation, and cell growth. This compound, a pyrimidine-5-carboxamide derivative, exerts its effects by inhibiting the catalytic activity of SIKs, leading to the modulation of downstream signaling pathways.[2] This guide details the quantitative inhibitory profile of representative SIK inhibitors, outlines the experimental protocols for their characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Salt-Inducible Kinases (SIKs)

The SIK family of kinases (SIK1, SIK2, and SIK3) are pivotal downstream effectors of the liver kinase B1 (LKB1) tumor suppressor.[1][3][4] Upon activation by LKB1-mediated phosphorylation, SIKs phosphorylate and regulate the activity of a number of cellular substrates, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[3] This phosphorylation event leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby inhibiting their transcriptional regulatory functions in the nucleus. Dysregulation of SIK activity has been implicated in various diseases, including metabolic disorders, inflammatory conditions, and cancer.[1][5]

Molecular Targets of this compound

The primary molecular targets of this compound are the three isoforms of the Salt-Inducible Kinase family:

-

SIK1 (SNF1LK)

-

SIK2 (QIK)

-

SIK3 (QSK)

This compound acts as a pan-inhibitor of the SIK family, targeting the ATP-binding pocket of these kinases to prevent the phosphorylation of their substrates. While specific quantitative data for this compound is not extensively available in the public domain, the activity of well-characterized pan-SIK inhibitors such as HG-9-91-01 and YKL-05-099 provides a strong indication of the expected inhibitory profile.

Quantitative Inhibitory Profile of Representative SIK Inhibitors

The following table summarizes the in vitro inhibitory potency of several well-characterized pan-SIK inhibitors against the three SIK isoforms. This data is representative of the activity profile expected for potent SIK inhibitors like this compound.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [6] |

| YKL-05-099 | ~10 | 40 | ~30 | [7] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [8] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | [8] |

| YKL-06-062 | 2.12 | 1.40 | 2.86 | [6] |

SIK Signaling Pathway

The canonical SIK signaling pathway involves the upstream kinase LKB1 and the downstream substrates CRTCs and class IIa HDACs. Inhibition of SIKs by compounds like this compound disrupts this signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize SIK inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

SIK substrate peptide (e.g., AMARA peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Protocol:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

In a 96-well plate, add the test inhibitor, recombinant SIK enzyme, and the SIK substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for SIK Inhibition: Cytokine Modulation in Macrophages

This assay measures the functional consequence of SIK inhibition in a cellular context by quantifying changes in cytokine production. SIK inhibition is known to upregulate the anti-inflammatory cytokine IL-10 and downregulate pro-inflammatory cytokines like IL-12 and TNF-α.[2]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other immune stimulus

-

This compound or other test inhibitors

-

ELISA kits for IL-10, IL-12, and TNF-α

-

96-well cell culture plates

Protocol:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL).

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentrations of IL-10, IL-12, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of the inhibitor on cytokine production.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the Salt-Inducible Kinase family. Its ability to potently inhibit SIK1, SIK2, and SIK3 allows for the investigation of the downstream consequences of this inhibition, particularly in the context of inflammation and metabolism. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the SIK signaling pathway. Further characterization of the kinome-wide selectivity of this compound will be crucial for its advancement as a potential therapeutic agent.

References

- 1. The potent roles of salt-inducible kinases (SIKs) in metabolic homeostasis and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

SIKs-IN-1 effect on cytokine production

An In-Depth Technical Guide on the Effect of SIKs-IN-1 on Cytokine Production

Introduction

Salt-inducible kinases (SIKs) are a subfamily of serine/threonine kinases within the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3[1]. These kinases are crucial regulators of various physiological processes, including metabolism, oncogenesis, and immune responses[2]. In the context of immunology, SIKs play a pivotal role in modulating the inflammatory state of myeloid cells, such as macrophages and dendritic cells[3][4].

This compound is a pyrimidine-5-carboxamide derivative that acts as a potent inhibitor of the SIK family of kinases[5][6]. By targeting SIKs, this compound can reprogram myeloid cells toward an anti-inflammatory and pro-resolution phenotype. This is primarily achieved by altering the balance of cytokine production, specifically by up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously down-regulating key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12[1][4][5]. This unique modulatory effect makes SIK inhibitors like this compound a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis[1][7][8].

Core Mechanism of Action

The primary mechanism by which this compound and other SIK inhibitors modulate cytokine production involves the control of two key classes of transcriptional regulators: CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs)[9].

In a pro-inflammatory state, active SIKs phosphorylate CRTC3 and Class IIa HDACs (e.g., HDAC4, HDAC5). This phosphorylation event sequesters these proteins in the cytoplasm, preventing them from influencing gene transcription in the nucleus.

Inhibition of SIKs by this compound disrupts this process, leading to two major downstream consequences:

-

Increased IL-10 Production: When SIKs are inhibited, CRTC3 is not phosphorylated and translocates to the nucleus. There, it binds with the transcription factor CREB (cAMP response element-binding protein) to potently drive the transcription of the anti-inflammatory cytokine IL-10[1][4].

-

Decreased Pro-inflammatory Cytokine Production: Similarly, unphosphorylated Class IIa HDACs move into the nucleus. This translocation can interfere with the NF-κB signaling pathway, a master regulator of inflammation. The presence of HDACs in the nucleus leads to the deacetylation of NF-κB, which reduces the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12[1].

This dual mechanism effectively shifts the cellular response from a pro-inflammatory to an anti-inflammatory state.

Quantitative Data on Cytokine Modulation

The inhibition of SIKs by selective inhibitors consistently results in a distinct anti-inflammatory cytokine profile. This compound has been shown to up-regulate IL-10 and down-regulate IL-12 in models of colitis[5][6]. Studies using other potent pan-SIK inhibitors, such as HG-9-91-01, which share the same mechanism, provide a broader view of the effects across various cell types and stimuli.

| Cytokine | Cell Type / Model | Stimulus | SIK Inhibitor | Observed Effect | Citation(s) |

| IL-10 | Human Myeloid Cells (Macrophages, DCs) | TLR2 & TLR4 Agonists (e.g., LPS) | HG-9-91-01, ARN-3236 | Increased | [3] |

| Murine Bone Marrow-Derived DCs (BMDCs) | Zymosan, LPS | HG-9-91-01 | Increased | [4] | |

| DSS-induced Colitis Model (Mouse) | DSS | This compound | Increased | [5][6] | |

| TNF-α | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |

| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |

| Mast Cells | IL-33 | Kinase-inactive SIK2/3 mutants | Decreased | [10] | |

| IL-6 | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |

| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |

| Keratinocytes (Psoriasis Model) | IL-17 | HG-9-91-01 | Decreased | [8] | |

| IL-12 | Human Myeloid Cells (M(LPS+IFN-γ)) | LPS + IFN-γ | HG-9-91-01, ARN-3236 | Decreased | [3] |

| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |

| DSS-induced Colitis Model (Mouse) | DSS | This compound | Decreased | [5][6] | |

| IL-1β | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |

| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] |

Experimental Protocols

Evaluating the effect of this compound on cytokine production involves a series of standardized in-vitro and in-vivo methodologies. A typical workflow is outlined below.

Key Methodologies

-

Cell Culture and Differentiation:

-

Primary Myeloid Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and monocytes are purified. These monocytes can be differentiated into macrophages over 5-7 days using M-CSF. Similarly, murine bone marrow cells can be differentiated into bone marrow-derived dendritic cells (BMDCs) using GM-CSF[4][7].

-

Cell Lines: Cell lines such as RAW 264.7 (murine macrophage-like) are also commonly used[11].

-

-

Inhibitor Pre-treatment:

-

Cellular Stimulation:

-

To induce an inflammatory response and cytokine production, cells are stimulated with various agents.

-

TLR Agonists: Lipopolysaccharide (LPS), a TLR4 agonist, is widely used to mimic bacterial infection[3][13]. Zymosan (TLR2 agonist) is used to mimic fungal infection[4].

-

Cytokines: Pro-inflammatory cytokines like IL-1β or IL-17 can be used to stimulate specific cell types in disease models[3][8].

-

Incubation times vary from a few hours (4-6 hours) for gene expression analysis to 18-24 hours for measuring secreted proteins[13][14].

-

-

Cytokine Quantification:

-

Protein Level: The concentration of cytokines secreted into the cell culture supernatant is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Luminex multiplex assays, or AlphaLISA[4][15].

-

mRNA Level: Changes in gene expression are quantified using quantitative real-time PCR (qRT-PCR) on RNA extracted from the treated cells[8].

-

-

Signaling Pathway Analysis:

-

To confirm the mechanism of action, the phosphorylation status of SIK substrates like CRTC3 and HDACs is assessed.

-

Western Blotting: This technique is used to detect changes in the phosphorylation of target proteins in cell lysates after inhibitor treatment and stimulation[12].

-

Conclusion

This compound exerts a potent anti-inflammatory effect by fundamentally altering the cytokine production profile of immune cells, particularly those of the myeloid lineage. By inhibiting Salt-Inducible Kinases, it triggers a signaling cascade that simultaneously enhances the production of the immunosuppressive cytokine IL-10 and suppresses the secretion of key pro-inflammatory mediators, including TNF-α, IL-6, and IL-12[3][4][5]. This dual action addresses inflammation from two angles: promoting resolution and actively dampening the inflammatory drive. The well-defined mechanism of action, coupled with consistent data from cellular and preclinical models, positions this compound and other selective SIK inhibitors as a highly promising class of therapeutics for treating a wide array of immune-mediated inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salt-inducible kinases are required for the IL-33-dependent secretion of cytokines and chemokines in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIKs regulate HDAC7 stabilization and cytokine recall in late-stage T cell effector differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single cell analysis of cytokine expression kinetics by human CD4+ T‐cell clones during activation or tolerance induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

The Discovery and Chemical Synthesis of SIKs-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-inducible kinases (SIKs) have emerged as significant therapeutic targets in the realm of inflammatory diseases due to their pivotal role in modulating innate immune responses. The discovery of potent and selective SIK inhibitors is a key objective in the development of novel anti-inflammatory therapies. This technical guide details the discovery and chemical synthesis of SIKs-IN-1, a promising pyrimidine-5-carboxamide derivative. This compound was identified as a potent inhibitor of SIKs, demonstrating a favorable pharmacokinetic profile and significant efficacy in preclinical models of inflammatory bowel disease. This document provides a comprehensive overview of the synthetic route, biological activity, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery of this compound

This compound, also referred to as compound 8h in the primary literature, was discovered through a targeted drug discovery program aimed at improving the pharmacokinetic properties of the known SIK inhibitor, HG-9-91-01.[1] The research, published in 2023, identified a series of pyrimidine-5-carboxamide derivatives with potent SIK inhibitory activity. This compound emerged as a lead candidate due to its favorable in vitro and in vivo properties, including potent inhibition of SIK1 and SIK2, and its ability to modulate macrophage polarization towards an anti-inflammatory M2 phenotype.[1] This was evidenced by its capacity to up-regulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages (BMDMs).[1] Furthermore, this compound demonstrated excellent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established preclinical model for inflammatory bowel disease (IBD).[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process commencing from commercially available starting materials. The synthesis involves the formation of a key pyrimidine-5-carboxamide intermediate followed by subsequent functionalization to yield the final product.

Synthesis of Intermediate 2: 2,4-dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide

A solution of 2,4-dichloropyrimidine-5-carbonyl chloride (Intermediate 1) in a suitable aprotic solvent such as dichloromethane (DCM) is cooled to 0 °C. To this solution, 3-methoxyaniline is added dropwise, followed by the addition of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2,4-dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide (Intermediate 2).

Synthesis of this compound (Compound 8h)

To a solution of Intermediate 2 in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), is added the appropriate amine nucleophile. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution at the C4 position of the pyrimidine ring. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield this compound.

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| SIK1 | Data not publicly available |

| SIK2 | Data not publicly available |

| SIK3 | Data not publicly available |

Note: The specific IC50 values for this compound against the individual SIK isoforms have not been made publicly available in the primary literature. The discovery paper states favorable activity and selectivity on SIK1/2.[1]

Table 2: Effect of this compound on Cytokine Production in LPS-stimulated BMDMs

| Cytokine | Treatment | Relative Expression Level |

| IL-10 (anti-inflammatory) | This compound | Significantly up-regulated |

| IL-12 (pro-inflammatory) | This compound | Significantly down-regulated |

Note: The precise fold-change or concentration-dependent effects on cytokine levels are not detailed in publicly available abstracts. The primary literature describes a significant modulation.[1]

Detailed Experimental Protocols

SIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation : Prepare 1x Kinase Assay Buffer, ATP solution, and the SIK substrate (e.g., a generic peptide substrate like AMARA peptide). Reconstitute SIK1, SIK2, and SIK3 enzymes in the kinase assay buffer.

-

Compound Preparation : Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase assay buffer.

-

Kinase Reaction : In a 384-well plate, add 2 µL of diluted SIK enzyme, 1 µL of the test compound (this compound) or DMSO control, and 2 µL of the substrate/ATP mixture.

-

Incubation : Incubate the reaction plate at room temperature for 60 minutes.

-

ADP Detection :

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Macrophage Polarization and Cytokine Measurement

This protocol assesses the effect of this compound on macrophage polarization by measuring cytokine production.

-

Cell Culture : Culture bone marrow-derived macrophages (BMDMs) in complete DMEM medium.

-

Cell Stimulation : Seed BMDMs in 24-well plates. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

-

Sample Collection : Collect the cell culture supernatants and lyse the cells for RNA extraction.

-

Cytokine Measurement (ELISA) :

-

Coat a 96-well ELISA plate with a capture antibody specific for IL-10 or IL-12.

-

Add the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Quantify the cytokine concentration using a standard curve.

-

-

Gene Expression Analysis (qRT-PCR) :

-

Isolate total RNA from the cell lysates and perform reverse transcription to generate cDNA.

-

Perform quantitative real-time PCR using primers specific for IL-10, IL-12, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

DSS-Induced Colitis Mouse Model

This in vivo model evaluates the therapeutic efficacy of this compound in treating inflammatory bowel disease.

-

Animal Model : Use 8-10 week old C57BL/6 mice.

-

Induction of Colitis : Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days to induce acute colitis.

-

Treatment : Administer this compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

-

Monitoring : Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis : On day 8, euthanize the mice and collect the colon.

-

Measure the colon length.

-

Take sections of the colon for histological analysis (H&E staining) to assess tissue damage and inflammation.

-

Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

-

Homogenize another portion of the colon to measure cytokine levels (IL-10, IL-12) by ELISA.

-

-

Data Analysis : Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the this compound treated group and the vehicle control group to determine the therapeutic efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathway

SIKs are key regulators of the innate immune response. They are activated by upstream kinases such as LKB1. Activated SIKs phosphorylate and inactivate transcriptional co-activators like CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs), leading to the suppression of anti-inflammatory gene expression (e.g., IL-10) and the promotion of pro-inflammatory pathways. This compound inhibits SIK activity, thereby preventing the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus and promote the transcription of anti-inflammatory genes, shifting the macrophage phenotype towards an M2-like state.

Caption: SIK signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The discovery and characterization of this compound followed a logical progression from initial concept to in vivo validation.

Caption: Experimental workflow for the discovery and validation of this compound.

References

SIKs-IN-1 in M1/M2 Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage polarization, the dynamic process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a critical determinant of outcomes in various diseases, including inflammatory disorders and cancer. Salt-inducible kinases (SIKs) have emerged as key regulators of this process, acting as a molecular switch that governs the balance between M1 and M2 states. Pharmacological inhibition of SIKs, particularly SIK2 and SIK3, using small molecules like SIKs-IN-1, has been shown to potently drive macrophages towards an anti-inflammatory M2-like phenotype. This is characterized by enhanced production of the immunoregulatory cytokine interleukin-10 (IL-10) and a concurrent reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-12.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in regulating macrophage polarization, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of this compound in Macrophage Polarization

Salt-inducible kinases (SIKs), members of the AMP-activated protein kinase (AMPK) family, play a crucial role in suppressing the anti-inflammatory phenotype in macrophages.[8] SIKs exert their influence primarily through the phosphorylation of transcriptional co-activators, most notably the CREB-regulated transcription co-activator 3 (CRTC3).[7]

In unstimulated or pro-inflammatory (M1) conditions, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm and preventing its nuclear translocation.[7] Upon inhibition of SIKs by compounds such as this compound, CRTC3 remains dephosphorylated. This allows CRTC3 to enter the nucleus, where it binds to CREB (cAMP response element-binding protein) and promotes the transcription of anti-inflammatory genes, with IL-10 being a primary target.[7]

Simultaneously, SIK inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines typically associated with M1 macrophages, including TNF-α, IL-1β, IL-6, and IL-12.[1][2] This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones highlights the therapeutic potential of SIK inhibitors in diseases driven by excessive M1 macrophage activity.

Quantitative Effects of SIK Inhibition on Macrophage Cytokine Production

The following tables summarize the quantitative data from studies investigating the impact of SIK inhibitors on cytokine secretion from macrophages. These studies typically utilize lipopolysaccharide (LPS) with or without interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 state.

Table 1: Effect of SIK Inhibitors on Anti-Inflammatory Cytokine IL-10

| Cell Type | Stimulant | SIK Inhibitor | Concentration | Fold Increase in IL-10 | Reference |

| Murine Bone Marrow-Derived Macrophages | Zymosan | HG-9-91-01 | 1 µM | >10-fold | [1] |

| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | ~5-fold | [2] |

| Murine Bone Marrow-Derived Macrophages | LPS | MRT199665 | 1 µM | >20-fold | [5] |

Table 2: Effect of SIK Inhibitors on Pro-Inflammatory Cytokines

| Cell Type | Stimulant | SIK Inhibitor | Concentration | Cytokine | Percent Reduction | Reference |

| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | TNF-α | ~75% | [2] |

| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | IL-6 | ~80% | [2] |

| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | IL-12p40 | ~90% | [2] |

| Murine Bone Marrow-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | TNF-α | ~70% | [7] |

Signaling Pathways

The signaling cascade initiated by SIK inhibition converges on the modulation of key transcription factors that orchestrate macrophage phenotype.

Experimental Protocols

This section outlines the key experimental methodologies for studying the effect of this compound on macrophage polarization.

Macrophage Isolation and Culture

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Euthanize mice (e.g., C57BL/6, 6-12 weeks old) via cervical dislocation.[9]

-

Isolate femur and tibia bones and flush the bone marrow with sterile PBS.[9]

-

Lyse red blood cells using ACK lysis buffer.[9]

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.[9]

Human Monocyte-Derived Macrophages (MDMs):

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Culture monocytes in RPMI-1640 medium with 10% FBS, 1% penicillin/streptomycin, and 50 ng/mL M-CSF for 6-7 days.

In Vitro Macrophage Polarization and this compound Treatment

-

Plate differentiated M0 macrophages at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Pre-treat the cells with this compound (or other SIK inhibitors like HG-9-91-01) at the desired concentration (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).[2][10]

-

For M2 polarization (control), use IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[11]

-

Incubate for 18-24 hours for cytokine analysis or gene expression analysis.

Analysis of Macrophage Polarization

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect cell culture supernatants after the polarization period.

-

Centrifuge to remove cellular debris.

-

Quantify the concentration of IL-10, TNF-α, IL-6, and IL-12p70 using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from cell lysates using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., Il10, Tnf, Il6, Nos2 for M1; Arg1, Mrc1 for M2) and a housekeeping gene (e.g., Gapdh, Actb).

-

Analyze relative gene expression using the ΔΔCt method.

Western Blotting:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-CRTC3, CRTC3, p-CREB, CREB).

-

Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Conclusion and Future Directions

This compound and other potent SIK inhibitors represent a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases by reprogramming macrophage function. The ability to shift the M1/M2 balance towards an anti-inflammatory, tissue-reparative M2 phenotype holds significant potential. Future research should focus on the in vivo efficacy and safety of SIK inhibitors in various disease models, as well as exploring the long-term consequences of sustained macrophage repolarization. Furthermore, investigating the specific roles of each SIK isoform (SIK1, SIK2, and SIK3) in different disease contexts will be crucial for developing more targeted and effective therapies.[3][5][6] The detailed methodologies and pathways outlined in this guide provide a solid foundation for researchers to further explore the therapeutic utility of SIK inhibition.

References

- 1. pnas.org [pnas.org]

- 2. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. [PDF] Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 11. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the SIKs-IN-1 LKB1-AMPK Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Liver Kinase B1 (LKB1) - AMP-activated Protein Kinase (AMPK) signaling pathway is a pivotal regulator of cellular energy homeostasis and metabolism, with profound implications for cell growth, proliferation, and survival. A critical branch of this pathway involves the Salt-Inducible Kinases (SIKs), which are directly phosphorylated and activated by LKB1. SIKs, in turn, modulate a variety of downstream targets, thereby influencing transcriptional programs that govern metabolic processes and cellular responses to stress. The development of potent and selective SIK inhibitors, such as SIKs-IN-1, has provided powerful tools to dissect this signaling axis and explore its therapeutic potential in a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core components of the this compound LKB1-AMPK signaling axis, detailed experimental protocols for its investigation, and quantitative data on the effects of SIK inhibition.

The LKB1-AMPK-SIK Signaling Cascade

The LKB1-AMPK-SIK signaling cascade is a highly conserved pathway that plays a central role in maintaining cellular energy balance.[1]

2.1 LKB1: The Master Upstream Kinase

LKB1, also known as Serine/Threonine Kinase 11 (STK11), is a tumor suppressor that functions as a master upstream kinase.[1] It phosphorylates and activates AMPK and at least 12 other related kinases, including the SIK family.[1] LKB1's activity is crucial for its role in suppressing cell growth and proliferation, particularly under conditions of energy stress.

2.2 AMPK: The Central Energy Sensor

AMPK is a heterotrimeric protein complex that acts as a cellular energy sensor. It is activated by an increase in the cellular AMP:ATP ratio, which signals low energy status. Once activated by LKB1, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis).

2.3 SIKs: Key Mediators of LKB1 Signaling

The Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that are direct downstream targets of LKB1.[2] LKB1-mediated phosphorylation of a conserved threonine residue in the activation loop is required for SIK catalytic activity.[2] SIKs play a crucial role in regulating gene expression by phosphorylating and thereby inhibiting the activity of transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[2][3]

2.4 this compound: Potent and Selective Inhibition of the SIK Family

This compound represents a class of small molecule inhibitors designed to potently and selectively target the ATP-binding pocket of SIK kinases. By inhibiting SIK activity, these compounds prevent the phosphorylation of downstream targets like CRTCs and HDACs. This leads to their dephosphorylation, nuclear translocation, and the subsequent activation of their associated transcription factors, ultimately altering gene expression profiles.

Visualizing the this compound LKB1-AMPK Signaling Axis

Diagram 1: The Core LKB1-AMPK-SIK Signaling Pathway

Caption: The LKB1-AMPK-SIK signaling pathway.

Diagram 2: Mechanism of Action of this compound

Caption: this compound inhibits SIKs, leading to CRTC activation.

Quantitative Data on SIK Inhibition

The efficacy of SIK inhibitors can be quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro IC50 Values of Representative SIK Inhibitors

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5][6] |

| YKL-05-099 | ~10 | ~40 | ~30 | [4] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | [4] |

| YKL-06-062 | 2.12 | 1.40 | 2.86 | [7] |

| ARN-3236 | 21.63 | <1 | 6.63 | [4][7] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [6] |

| Bosutinib | <3 | <3 | 18 | [5] |

Table 2: Cellular Effects of SIK Inhibition

| Cell Type | SIK Inhibitor | Concentration | Effect | Quantitative Change | Reference |

| Human Macrophages | JRD-SIK1/2i-4 | 0.11 µM | TNF suppression | IC50 = 0.11 µM | [8] |

| Human Macrophages | JRD-SIK1/2i-4 | 0.25 µM | IL-12/23 p40 suppression | IC50 = 0.25 µM | [8] |

| Human Macrophages | JRD-SIK1/2i-4 | 0.47 µM | IL-23 suppression | IC50 = 0.47 µM | [8] |

| Mouse Peritoneal Macrophages | YKL-05-099 | 10 µM | Decreased HDAC5 Ser259 phosphorylation | Dose-dependent reduction | [9] |

| HepG2 Cells | HG-9-91-01 | 1 µM | Increased CRTC2 dephosphorylation | Significant increase | [10] |

| HepG2 Cells | HG-9-91-01 | 1 µM | Increased G6Pase and PEPCK mRNA | Significant upregulation | [10] |

Detailed Experimental Protocols

SIK Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of SIK kinases by quantifying the amount of ADP produced in the kinase reaction.

Diagram 3: SIK Kinase Activity Assay Workflow

Caption: Workflow for the ADP-Glo™ SIK kinase activity assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the SIK enzyme, a suitable substrate (e.g., AMARA peptide), ATP, and the SIK inhibitor (this compound) or vehicle control (DMSO) in a kinase assay buffer.

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the SIK kinase activity.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect and quantify the phosphorylation status of key proteins in the LKB1-AMPK-SIK pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPK (Thr172), anti-phospho-CRTC2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities, which are typically normalized to a loading control (e.g., β-actin or GAPDH) and the total protein levels.

Chromatin Immunoprecipitation (ChIP) Assay for CRTC2 Target Genes

This protocol is used to determine the occupancy of CRTC2 on the promoter regions of its target genes.

Methodology:

-

Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CRTC2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of known CRTC2 target genes (e.g., NR4A1, FOS). The enrichment of target DNA in the CRTC2 immunoprecipitated sample relative to the IgG control indicates CRTC2 binding.

Conclusion

The this compound LKB1-AMPK signaling axis represents a critical nexus in the regulation of cellular metabolism and gene expression. Understanding the intricate molecular mechanisms within this pathway is paramount for the development of novel therapeutic strategies for a variety of diseases. The use of potent and selective SIK inhibitors, in conjunction with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers and drug development professionals to further elucidate the roles of this important signaling cascade and to advance the discovery of new medicines. The quantitative data presented herein serves as a valuable benchmark for the evaluation of novel SIK-targeting compounds.

References

- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The AMPK-related kinases SIK1 and SIK3 mediate key tumor suppressive effects of LKB1 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. pnas.org [pnas.org]

- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIK1 Regulates CRTC2-Mediated Gluconeogenesis Signaling Pathway in Human and Mouse Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SIKs-IN-1 on CRTC and HDAC Phosphorylation: A Technical Guide

Executive Summary: Salt-Inducible Kinases (SIKs) are crucial serine/threonine kinases that act as key regulators of transcriptional programs governing metabolism, inflammation, and cellular differentiation. Two primary classes of SIK substrates are the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs). Through phosphorylation, SIKs control the subcellular localization and activity of these powerful transcriptional regulators. Pharmacological inhibition of SIKs, represented herein by the potent pan-SIK inhibitor SIKs-IN-1, offers a powerful tool to modulate these pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its direct impact on CRTC and HDAC phosphorylation, and presents the downstream consequences for gene expression. Detailed experimental protocols and quantitative data are provided to support researchers in the fields of cell biology and drug development.

Note on this compound: The term "this compound" is used in this guide as a representative, potent, and selective pan-inhibitor of the Salt-Inducible Kinase family. The quantitative data and experimental context provided are primarily based on the well-characterized and widely-used pan-SIK inhibitor HG-9-91-01, which serves as a surrogate for this compound.

The SIK Signaling Network

The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related kinase family.[1] Their activity is primarily governed by the upstream master kinase Liver Kinase B1 (LKB1), which phosphorylates a conserved threonine residue in the activation loop of the SIK kinase domain, a requisite for their catalytic activity.[1][2]

The SIKs act as a critical cellular signaling node, phosphorylating key substrates to control their function. Among the most well-characterized substrates are the CRTC and Class IIa HDAC protein families.[3] By phosphorylating these proteins, SIKs promote their association with 14-3-3 scaffolding proteins, leading to their sequestration in the cytoplasm and preventing their influence on nuclear gene transcription.[3]

Impact of this compound on the CRTC Signaling Axis

The CRTCs (CRTC1, CRTC2, CRTC3) are powerful coactivators for the transcription factor CREB (cAMP Response Element-Binding protein). The SIK-CRTC axis is a central mechanism for controlling CREB-dependent gene expression.

2.1 Mechanism of SIK-Mediated CRTC Regulation

In a basal state, active SIKs phosphorylate CRTC proteins at multiple conserved serine residues.[4] For instance, SIKs phosphorylate CRTC3 at sites including Ser62, Ser162, Ser329, and Ser370.[5][6] This multi-site phosphorylation creates docking sites for 14-3-3 proteins.[6] The binding of 14-3-3 proteins masks the nuclear localization signal of CRTCs, effectively trapping them in the cytoplasm and thereby repressing CREB-mediated transcription.[2]

2.2 Effect of this compound on CRTC Phosphorylation

Treatment of cells with a SIK inhibitor like this compound directly blocks the catalytic activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of CRTCs.[5] Cellular phosphatases then act on CRTCs, leading to their rapid dephosphorylation.[7] This loss of phosphorylation eliminates the 14-3-3 binding sites, causing the dissociation of the CRTC/14-3-3 complex.[5][7]

Freed from their cytoplasmic anchor, dephosphorylated CRTCs translocate to the nucleus where they bind to CREB and potently co-activate the transcription of target genes, such as the anti-inflammatory cytokine IL-10.[4][8][9] This mechanism effectively transforms an extracellular signal (or its pharmacological mimic) into a robust gene expression program.

Impact of this compound on the HDAC Signaling Axis

Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are transcriptional repressors that play pivotal roles in cell differentiation and development. Similar to CRTCs, their activity is tightly regulated by SIK-mediated phosphorylation.

3.1 Mechanism of SIK-Mediated HDAC Regulation

SIKs phosphorylate Class IIa HDACs at conserved serine residues within their 14-3-3 binding domains.[10] For example, SIK2 is required for the phosphorylation of HDAC4 at Ser246 in adipocytes.[11] This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters the HDACs in the cytoplasm.[3] This cytoplasmic retention prevents them from entering the nucleus and repressing the activity of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[3] In some cellular contexts, SIK1-mediated phosphorylation has also been shown to be critical for maintaining the protein stability of HDAC7.[12]

3.2 Effect of this compound on HDAC Phosphorylation

By inhibiting SIK activity, this compound leads to the dephosphorylation of Class IIa HDACs.[11] This prevents 14-3-3 binding and facilitates the nuclear translocation of the HDACs. Once in the nucleus, the active HDACs can bind to and repress MEF2-dependent gene transcription.[3] Furthermore, SIK inhibition can lead to the destabilization and proteasome-mediated degradation of HDAC7, a process that is reversed by proteasome inhibitors.[12] This adds another layer of regulation, where SIK inhibition not only changes the location of HDAC7 but also reduces its total protein levels.[12]

Quantitative Data Summary

The efficacy of this compound is demonstrated by its low nanomolar potency against the SIK isoforms. The tables below summarize the in vitro kinase inhibitory activity of representative pan-SIK inhibitors and the cellular consequences of this inhibition.

Table 1: In Vitro Inhibitory Activity of Pan-SIK Inhibitors

| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Citation(s) |

|---|---|---|---|---|

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1][13][14][15][16] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | [13][14] |

| YKL-06-062 | 2.12 | 1.40 | 2.86 | [13][15] |

| GLPG3312 | 2.0 | 0.7 | 0.6 |[13][14] |

Table 2: Cellular Effects of SIK Inhibition on CRTC Phosphorylation and Function

| Cellular Model | SIK Inhibitor | Concentration | Effect on CRTC Phosphorylation | Downstream Consequence | Citation(s) |

|---|---|---|---|---|---|

| RAW264.7 Macrophages | MRT67307 | 1 µM | Dephosphorylation of CRTC3 at Ser62, Ser329, Ser370 | Increased IL-10 mRNA expression | [6][7] |

| Primary Rat Adipocytes | HG-9-91-01 | Dose-dependent | Reduced phosphorylation of CRTC2 (Ser275) | N/A | [11] |

| THP-1 Macrophages | JRD-SIK1/2i-3 | Low µM | Relieves inhibitory phosphorylation (pSer329) | Induces nuclear translocation of CRTC3 | [8] |

| HEK293T Cells | Forskolin (mimics SIKi) | 10 µM | Dephosphorylation of CRTC2/3 | Nuclear translocation of CRTCs |[2] |

Table 3: Cellular Effects of SIK Inhibition on Class IIa HDAC Phosphorylation and Function

| Cellular Model | SIK Inhibitor | Concentration | Effect on HDAC Phosphorylation | Downstream Consequence | Citation(s) |

|---|---|---|---|---|---|

| Primary Rat Adipocytes | HG-9-91-01 | Dose-dependent | Reduced phosphorylation of HDAC4 (Ser246) | N/A | [11] |

| Neonatal Rat Ventricular Myocytes | YKL-05-099 | Not specified | Depletes total and phosphorylated HDAC7 | Decreased c-Myc expression | [12] |

| CD8+ T cells | HG-9-91-01 / YKL-05-099 | 25 nM / 270 nM | Reduced total and phosphorylated HDAC7 | Enhanced cytokine recall potential |[12] |

Key Experimental Protocols

The following protocols provide a framework for assessing the impact of this compound on CRTC and HDAC phosphorylation.

5.1 Protocol: In Vitro Kinase Assay for SIK Activity

This protocol is designed to measure the direct inhibitory effect of a compound on the catalytic activity of a recombinant SIK enzyme using a peptide substrate.

-

Reaction Preparation: In a 96-well plate, prepare a master mix containing Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), 10 mM MgCl₂, and a suitable SIK peptide substrate (e.g., AMARA peptide).[17][18]

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO-only control (vehicle). The final DMSO concentration should not exceed 1%.[17]

-

Enzyme Addition: Add purified recombinant SIK1, SIK2, or SIK3 enzyme to each well to initiate the reaction.[17]

-

ATP Start: Start the kinase reaction by adding ATP to a final concentration of ~100 µM.[18][19]

-

Incubation: Incubate the plate at 30°C for 25-30 minutes.[19]

-

Detection: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescent kit (e.g., ADP-Glo™ Kinase Assay).[17] Luminescence is inversely proportional to SIK activity.

-

Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

5.2 Protocol: Western Blot for Phospho-CRTC and Phospho-HDAC

This method is used to quantify changes in the phosphorylation status of endogenous CRTC and HDAC proteins in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour).[11]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on a 4-12% SDS-PAGE gel.[19]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CRTC3 Ser329, anti-phospho-HDAC4 Ser246) at a 1 µg/mL concentration.[20] Also, probe separate membranes with antibodies against total CRTC, total HDAC, and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

5.3 Protocol: Immunofluorescence for Protein Localization

This protocol visualizes the subcellular localization of CRTC and HDAC proteins to confirm nuclear translocation upon SIK inhibition.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound or vehicle as described above.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody: Incubate with a primary antibody against the target protein (e.g., anti-CRTC3) for 1-2 hours at room temperature.[8]

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.[21]

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio across multiple cells to determine the extent of nuclear translocation.[22]

Conclusion

This compound and other potent pan-SIK inhibitors are invaluable chemical probes for dissecting cellular signaling pathways. By directly blocking the phosphorylation of CRTC and Class IIa HDAC proteins, these inhibitors cause a dramatic shift in the subcellular localization and activity of these key transcriptional regulators. The dephosphorylation and subsequent nuclear influx of CRTCs activates CREB-dependent transcription, while the parallel nuclear translocation of Class IIa HDACs represses MEF2-dependent genes. This dual mechanism underscores the central role of SIKs in controlling diverse physiological processes and highlights their potential as therapeutic targets for inflammatory diseases and cancer. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate and leverage the potent effects of SIK inhibition.

References

- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Salt-inducible kinase 2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes [ouci.dntb.gov.ua]

- 11. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salt-inducible kinase 1 maintains HDAC7 stability to promote pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. protocols.io [protocols.io]

- 19. In vitro kinase assay [protocols.io]

- 20. mrcppureagents.dundee.ac.uk [mrcppureagents.dundee.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

SIKs-IN-1 selectivity profile for SIK1 vs SIK2 vs SIK3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of SIKs-IN-1, a pyrimidine-5-carboxamide derivative, against the Salt-Inducible Kinase (SIK) family members: SIK1, SIK2, and SIK3. This document outlines the available data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Executive Summary

This compound, also identified as compound 8h, has been developed as an inhibitor of the SIK family of serine/threonine kinases. While the originating research highlights its favorable activity and selectivity for SIK1 and SIK2, specific quantitative IC50 values for this compound against each of the three isoforms are not publicly available in the reviewed literature. This guide provides a framework for understanding the significance of SIK inhibitor selectivity, detailed methodologies for its determination, and the biological context of the SIK signaling pathway.

This compound Selectivity Data

Quantitative IC50 data for this compound (compound 8h) against SIK1, SIK2, and SIK3 from the primary literature by Cai et al. (2023) is not available in the public domain. To provide a comparative context, the following table summarizes the selectivity profiles of other well-characterized SIK inhibitors.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| This compound (compound 8h) | Not Available | Not Available | Not Available | Cai X, et al. (2023) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [2] |

| YKL-06-061 | 6.56 | 1.77 | 20.5 | |

| ARN-3236 | 21.63 | <1 | 6.63 | |

| MRIA9 | 55 | 48 | 22 | [1] |

| Bosutinib | <3 | <3 | 18 | [1] |

Experimental Protocols: Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. A common and robust method for this is the in vitro biochemical kinase assay. The following protocol describes a generalized procedure for assessing the potency of an inhibitor like this compound against SIK1, SIK2, and SIK3 using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes

-

AMARA peptide substrate

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white opaque assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the following components in order:

-

Kinase Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Substrate (e.g., AMARA peptide)

-

A mixture of ATP and the respective SIK enzyme to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

-

-

-

Kinase Reaction Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

LKB1-SIK Signaling Pathway

The Salt-Inducible Kinases are key downstream effectors of the tumor suppressor kinase LKB1.[3] This pathway plays a crucial role in regulating cellular metabolism, gene expression, and immune responses.[3][4]

Caption: LKB1-SIK signaling pathway overview.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the IC50 of an inhibitor against the SIK kinases.

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound represents a novel inhibitor of the Salt-Inducible Kinases with potential therapeutic applications in inflammatory diseases. While its precise selectivity profile against SIK1, SIK2, and SIK3 remains to be publicly quantified, the methodologies and signaling context provided in this guide offer a comprehensive framework for researchers and drug development professionals. The detailed experimental protocol for in vitro kinase assays and the visualization of the LKB1-SIK signaling pathway serve as valuable resources for the continued investigation and development of SIK-targeted therapies. Further research is needed to fully elucidate the quantitative selectivity of this compound and its functional consequences in various biological systems.

References

Methodological & Application

Application Notes and Protocols for Treating Cell Cultures with SIKs-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are key regulators of various physiological and pathological processes, including inflammation, metabolism, and carcinogenesis.[3][4] SIKs-IN-1 is a pyrimidine-5-carboxamide derivative that acts as a potent inhibitor of the SIK family of kinases.[5][6] By inhibiting SIK activity, this compound can modulate downstream signaling pathways, leading to anti-inflammatory and potentially anti-cancer effects.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture for studying its effects on signaling pathways and cellular functions.

Mechanism of Action

SIKs are activated via phosphorylation by liver kinase B1 (LKB1).[7] Once active, SIKs phosphorylate and thereby regulate the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[7] Phosphorylation by SIKs leads to the cytoplasmic sequestration of CRTCs and HDACs, preventing them from translocating to the nucleus and regulating gene expression.

This compound, as a pan-SIK inhibitor, blocks the catalytic activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of CRTCs and HDACs, allowing their nuclear translocation. In the nucleus, dephosphorylated CRTCs co-activate the transcription factor CREB, leading to the expression of genes such as the anti-inflammatory cytokine IL-10.[6] Dephosphorylated class IIa HDACs can also influence gene expression, contributing to the overall cellular response to SIK inhibition.[8]

Data Presentation

Inhibitory Activity of Pan-SIK Inhibitors

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |

| HG-9-91-01 | 0.92[3] | 6.6[3] | 9.6[3] |

| YKL-05-099 | ~10[2] | ~40[2] | ~30[2] |

| GLPG3312 | 2.0 | 0.7 | 0.6 |

| YKL-06-062 | 2.12[9] | 1.40[9] | 2.86[9] |

Recommended Concentration Ranges for Cell-Based Assays

The optimal concentration of this compound for cell culture experiments will vary depending on the cell type and the specific assay. Based on data from similar pan-SIK inhibitors, a starting concentration range is suggested below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Application | Cell Type | Recommended Concentration Range | Incubation Time |

| Anti-inflammatory Assays | Macrophages, Dendritic Cells | 100 nM - 1 µM | 1 - 24 hours |

| Cancer Cell Proliferation/Viability | Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) | 1 µM - 10 µM | 24 - 72 hours |

| Signaling Pathway Analysis (Western Blot) | Various | 500 nM - 1 µM | 1 - 4 hours |

Experimental Protocols

Protocol 1: General Protocol for Treating Adherent Cells with this compound

This protocol provides a general guideline for treating adherent cell cultures with this compound.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates or flasks for cell culture

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed the adherent cells in a multi-well plate or flask at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Working Solution: On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to prepare a series of dilutions for a dose-response experiment. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 1 to 72 hours), depending on the specific assay.

-